molecular formula C9H10BrNO2 B1369944 Ethyl 5-Amino-2-bromobenzoate CAS No. 208176-32-3

Ethyl 5-Amino-2-bromobenzoate

Cat. No. B1369944
M. Wt: 244.08 g/mol
InChI Key: MOZORCINMBZQSL-UHFFFAOYSA-N
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Description

Ethyl 5-Amino-2-bromobenzoate, also known as Ethyl 2-amino-5-bromobenzoate , is a compound with the molecular formula C9H10BrNO2 . It has a molecular weight of 244.09 and is typically a white to light-yellow powder or crystals .


Molecular Structure Analysis

The InChI code for Ethyl 5-Amino-2-bromobenzoate is 1S/C9H10BrNO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3 . The compound’s structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

Ethyl 5-Amino-2-bromobenzoate is a yellow liquid . It should be stored at temperatures between 0-5°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 5-Amino-2-bromobenzoate is instrumental in the synthesis of complex organic molecules. For example, it's utilized in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, which is part of a process to produce ethyl 7-bromo-4-(ethylsulfonyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinoline-3-carboxylate (Pokhodylo & Obushak, 2019).

  • Ethyl 5-Amino-2-bromobenzoate has been used as a precursor in synthesizing amisulpride intermediates, specifically 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid (Wang Yu, 2008).

Molecular and Spectroscopic Analysis

  • The compound plays a crucial role in the study of molecular structures, vibrational spectra, and other properties like first-order hyperpolarizability, providing insights into molecular dynamics, charge transfer, and non-linear optical activity of molecules (N. Balamurugan et al., 2015).

  • Ethyl 5-Amino-2-bromobenzoate is integral in determining molecular hyperpolarizability, which is essential for understanding the non-linear optical properties of organic molecules, playing a significant role in the field of photonics and electro-optics (M. Józefowicz et al., 2009).

Pharmaceutical and Biomedical Research

  • Ethyl 5-Amino-2-bromobenzoate is used in the synthesis of pharmacologically active molecules. An example is ITH4012, a tacrine derivative that not only inhibits acetylcholinesterase but also acts as a calcium promotor, showing neuroprotective properties through the induction of antiapoptotic proteins (Camilo Orozco et al., 2004).

Safety And Hazards

Ethyl 5-Amino-2-bromobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 5-amino-2-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZORCINMBZQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701261600
Record name Benzoic acid, 5-amino-2-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-Amino-2-bromobenzoate

CAS RN

208176-32-3
Record name Benzoic acid, 5-amino-2-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208176-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-amino-2-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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